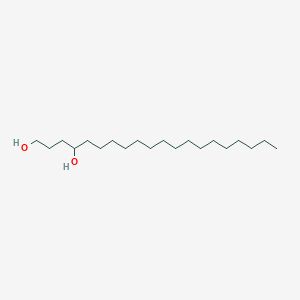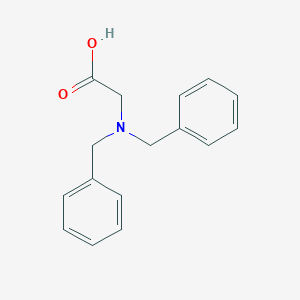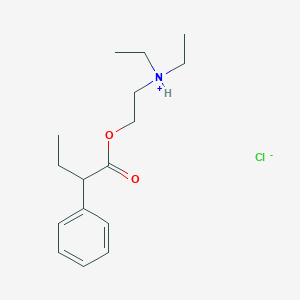
2-(Diethylamino)ethyl 2-phenylbutyrate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 2-phenylbutyrate hydrochloride, commonly known as DPBE, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. DPBE is a white crystalline powder that is soluble in water and has a molecular weight of 307.87 g/mol.
Mechanism Of Action
The exact mechanism of action of DPBE is not fully understood. However, studies have shown that it acts as a modulator of the release of neurotransmitters such as dopamine and norepinephrine. It is believed that DPBE enhances the release of these neurotransmitters by inhibiting their reuptake.
Biochemical And Physiological Effects
DPBE has been shown to have various biochemical and physiological effects. It has been shown to have potent analgesic and anti-inflammatory properties. It has also been shown to have a modulatory effect on the release of neurotransmitters such as dopamine and norepinephrine.
Advantages And Limitations For Lab Experiments
DPBE has several advantages for lab experiments. It is a cost-effective and easy-to-synthesize compound. It also has potent analgesic and anti-inflammatory properties, which make it a useful tool for studying pain and inflammation.
However, there are also limitations to using DPBE in lab experiments. One limitation is that its mechanism of action is not fully understood. Another limitation is that it may have off-target effects, which can complicate experimental results.
Future Directions
There are several future directions for the study of DPBE. One direction is to further elucidate its mechanism of action. Another direction is to study its potential use in the treatment of depression and anxiety disorders. Additionally, DPBE can be further studied for its use as a local anesthetic and for the treatment of neuropathic pain.
Conclusion:
DPBE is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a cost-effective and easy-to-synthesize compound that has potent analgesic and anti-inflammatory properties. DPBE has been extensively studied for its potential use in medicine, pharmacology, and neuroscience. Its mechanism of action is not fully understood, and there are limitations to using it in lab experiments. However, there are several future directions for the study of DPBE, which can lead to its potential use in various applications.
Synthesis Methods
DPBE can be synthesized using a straightforward and cost-effective method. The synthesis involves the reaction between 2-phenylbutyric acid and diethylaminoethanol in the presence of hydrochloric acid. The resulting product is DPBE, which is then purified and isolated using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
DPBE has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and neuroscience. In pharmacology, DPBE has been shown to have potent analgesic and anti-inflammatory properties. It has also been studied for its potential use as a local anesthetic and for the treatment of neuropathic pain.
In neuroscience, DPBE has been shown to have a modulatory effect on the release of neurotransmitters such as dopamine and norepinephrine. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
properties
CAS RN |
15533-77-4 |
|---|---|
Product Name |
2-(Diethylamino)ethyl 2-phenylbutyrate hydrochloride |
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
diethyl-[2-(2-phenylbutanoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3;/h7-11,15H,4-6,12-13H2,1-3H3;1H |
InChI Key |
SRIJBBUJJSYXHB-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC[NH+](CC)CC.[Cl-] |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC[NH+](CC)CC.[Cl-] |
Other CAS RN |
15533-77-4 |
synonyms |
2-(diethylamino)ethyl 2-phenylbutyrate hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



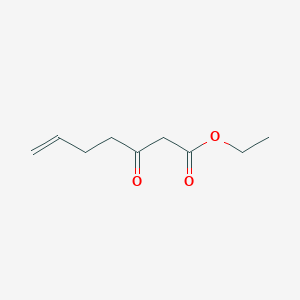
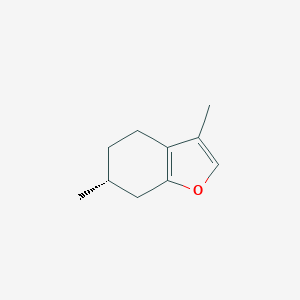

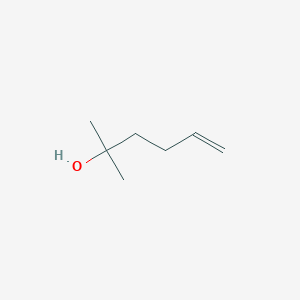
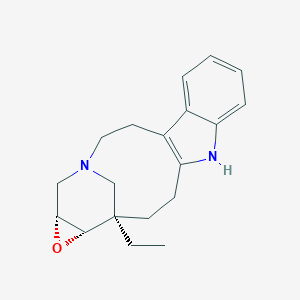
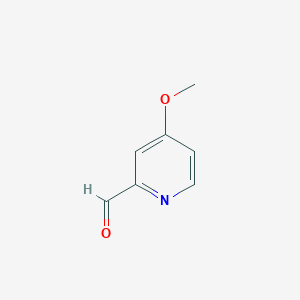
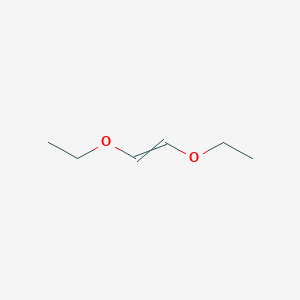
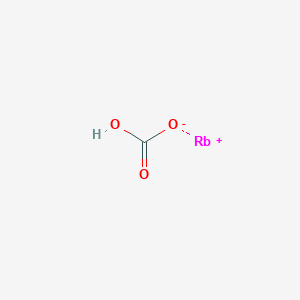
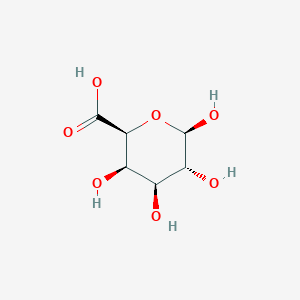
![2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-](/img/structure/B103055.png)
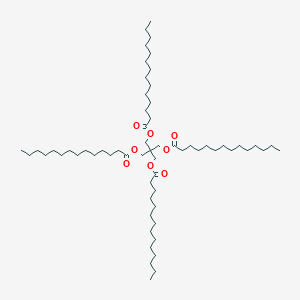
![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)
